molecular formula C13H12ClN5O3 B451278 4-CHLORO-1,3-DIMETHYL-N'~5~-[(E)-1-(2-NITROPHENYL)METHYLIDENE]-1H-PYRAZOLE-5-CARBOHYDRAZIDE

4-CHLORO-1,3-DIMETHYL-N'~5~-[(E)-1-(2-NITROPHENYL)METHYLIDENE]-1H-PYRAZOLE-5-CARBOHYDRAZIDE

Cat. No.: B451278
M. Wt: 321.72g/mol
InChI Key: TXJGGPNGZXWKRK-VIZOYTHASA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-chloro-N’-{2-nitrobenzylidene}-1,3-dimethyl-1H-pyrazole-5-carbohydrazide is a chemical compound with the molecular formula C13H12ClN5O3. It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms.

Preparation Methods

The synthesis of 4-chloro-N’-{2-nitrobenzylidene}-1,3-dimethyl-1H-pyrazole-5-carbohydrazide typically involves the condensation of 4-chloro-1,3-dimethyl-1H-pyrazole-5-carbohydrazide with 2-nitrobenzaldehyde. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and under reflux conditions. The product is then purified by recrystallization .

Chemical Reactions Analysis

4-chloro-N’-{2-nitrobenzylidene}-1,3-dimethyl-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

Scientific Research Applications

4-chloro-N’-{2-nitrobenzylidene}-1,3-dimethyl-1H-pyrazole-5-carbohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-chloro-N’-{2-nitrobenzylidene}-1,3-dimethyl-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets. For example, it may inhibit the activity of certain enzymes by binding to their active sites. The nitro group can also undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects .

Comparison with Similar Compounds

Similar compounds to 4-chloro-N’-{2-nitrobenzylidene}-1,3-dimethyl-1H-pyrazole-5-carbohydrazide include:

Properties

Molecular Formula

C13H12ClN5O3

Molecular Weight

321.72g/mol

IUPAC Name

4-chloro-2,5-dimethyl-N-[(E)-(2-nitrophenyl)methylideneamino]pyrazole-3-carboxamide

InChI

InChI=1S/C13H12ClN5O3/c1-8-11(14)12(18(2)17-8)13(20)16-15-7-9-5-3-4-6-10(9)19(21)22/h3-7H,1-2H3,(H,16,20)/b15-7+

InChI Key

TXJGGPNGZXWKRK-VIZOYTHASA-N

SMILES

CC1=NN(C(=C1Cl)C(=O)NN=CC2=CC=CC=C2[N+](=O)[O-])C

Isomeric SMILES

CC1=NN(C(=C1Cl)C(=O)N/N=C/C2=CC=CC=C2[N+](=O)[O-])C

Canonical SMILES

CC1=NN(C(=C1Cl)C(=O)NN=CC2=CC=CC=C2[N+](=O)[O-])C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.